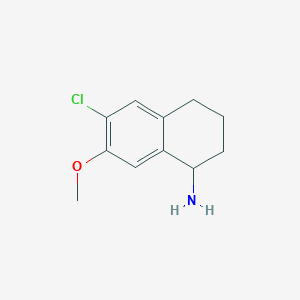

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetrahydronaphthalen-1-amine derivative featuring a chlorine atom at position 6 and a methoxy group at position 7 on the aromatic ring.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |

InChI Key |

URIRDGOZQIDWRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CCCC(C2=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methoxy-1-tetralone.

Reduction: The ketone group in 6-chloro-7-methoxy-1-tetralone is reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Crystallization: Purifying the compound through crystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Further reduction can lead to the formation of fully saturated naphthalenes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for

Biological Activity

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic compound that belongs to the class of naphthalenamines, characterized by its unique structural features, including a chlorine atom at the 6th position and a methoxy group at the 7th position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is C11H14ClNO, with a molecular weight of 211.69 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | 6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

| InChI | InChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |

Antimicrobial Properties

Research indicates that 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may act as an inhibitor of myeloid cell leukemia 1 (Mcl-1) protein, which is implicated in cancer cell survival. This inhibition could lead to apoptosis in cancer cells.

Case Studies

- Study on Anticancer Activity : In vitro studies demonstrated that 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibited cytotoxic effects against several cancer cell lines. The IC50 values ranged from 10 to 20 µM depending on the cell type tested.

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

- Serotonin Transporter Inhibition : It has been identified as a potential inhibitor of serotonin transporters, suggesting applications in treating mood disorders.

- Alpha-2 Adrenergic Receptor Antagonism : This dual-action mechanism may provide therapeutic benefits in psychiatric conditions by modulating neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Variations in substituents can significantly impact its efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks methoxy group; only contains chlorine | Simpler structure with potential different activity |

| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Contains a methyl group instead of chlorine | Different substituent may lead to distinct properties |

| (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Different stereochemistry at the amine position | Potentially different biological activity |

These variations highlight how specific functional groups influence the compound's reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomers

The following table summarizes key differences between the target compound and its analogs:

Calculated based on structural analogs.

*THN: 1,2,3,4-tetrahydronaphthalen-1-amine.

Key Observations:

Substituent Effects :

- Halogen vs. Methoxy : Chlorine (electronegative) and bromine (larger atomic radius) influence electronic properties and binding interactions. Methoxy groups enhance solubility but reduce lipophilicity compared to halogens .

- Positional Isomerism : The 6-Cl-7-OCH3 substitution in the target compound distinguishes it from analogs like (S)-6-methoxy-THN-1-amine (6-OCH3 only) and (R)-6-chloro-THN-1-amine (6-Cl only). Positional changes alter steric and electronic profiles, impacting biological activity .

Stereochemistry :

Physicochemical Properties

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (277.16 vs. 213.70 for 6-methoxy analog) reflects the added chlorine and methoxy groups. Brominated analogs (e.g., 6-bromo-THN-1-amine) exhibit even higher molecular weights (~277.58) due to bromine’s atomic mass .

- Methoxy groups generally improve aqueous solubility, whereas halogens like Cl or Br increase lipophilicity .

Purity and Synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.